molecular formula C21H22ClN3OS B15035642 N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

Cat. No.: B15035642
M. Wt: 399.9 g/mol
InChI Key: VPKATQWFZFVTGE-OEAKJJBVSA-N
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Description

N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is a complex organic compound that features a combination of a chlorothiophene ring and a tetrahydrocarbazole moiety

Preparation Methods

The synthesis of N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chlorothiophene-2-carbaldehyde and 1,2,3,4-tetrahydro-9H-carbazole.

    Condensation Reaction: The aldehyde group of 5-chlorothiophene-2-carbaldehyde reacts with the hydrazide group of a suitable hydrazine derivative to form the hydrazone linkage.

    Cyclization: The intermediate product undergoes cyclization to form the final compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorothiophene ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used in biological studies to investigate its interactions with various biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide can be compared with other similar compounds, such as:

    Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.

    Thiadiazole Derivatives: These compounds also contain sulfur and nitrogen atoms and are studied for their antimicrobial properties.

The uniqueness of N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide lies in its specific combination of structural features, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C21H22ClN3OS

Molecular Weight

399.9 g/mol

IUPAC Name

N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C21H22ClN3OS/c1-14(19-10-11-20(22)27-19)23-24-21(26)12-13-25-17-8-4-2-6-15(17)16-7-3-5-9-18(16)25/h2,4,6,8,10-11H,3,5,7,9,12-13H2,1H3,(H,24,26)/b23-14+

InChI Key

VPKATQWFZFVTGE-OEAKJJBVSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC=C(S4)Cl

Canonical SMILES

CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC=C(S4)Cl

Origin of Product

United States

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